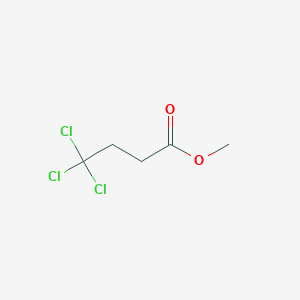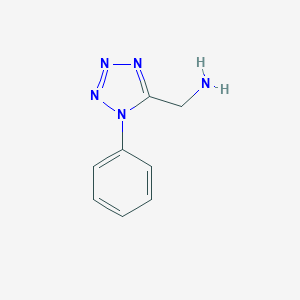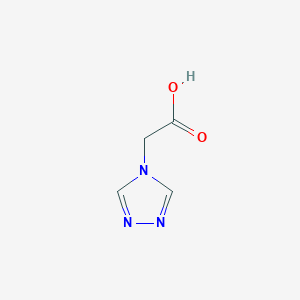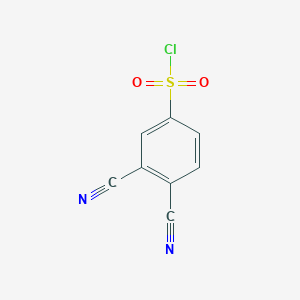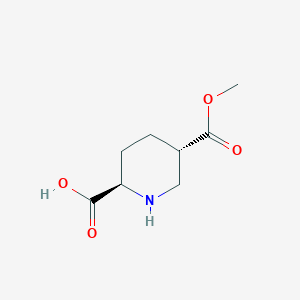
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is also known as L-Trans-2,5-Piperidine-dicarboxylic acid, which is a derivative of piperidine.
Mecanismo De Acción
The exact mechanism of action of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems.
Efectos Bioquímicos Y Fisiológicos
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also enhances the activity of antioxidant enzymes, which protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid for lab experiments is its high potency and selectivity. This compound has been found to exhibit a dose-dependent effect on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid. One of the most promising areas of research is the development of new derivatives of this compound with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis method of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves the reaction of L-glutamic acid with piperidine in the presence of a dehydrating agent. This reaction leads to the formation of the intermediate compound, which is further treated with methoxycarbonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Número CAS |
145012-49-3 |
|---|---|
Nombre del producto |
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
Clave InChI |
ZDAGAXAGFIRGGV-NTSWFWBYSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC[C@@H](NC1)C(=O)O |
SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
SMILES canónico |
COC(=O)C1CCC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



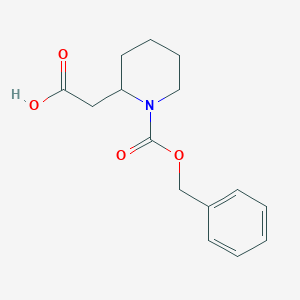

![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)
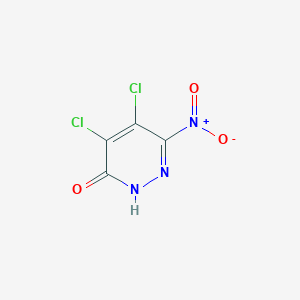
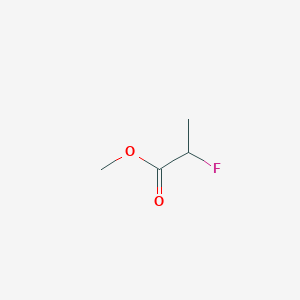
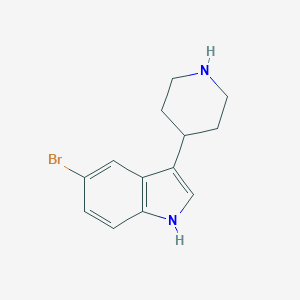
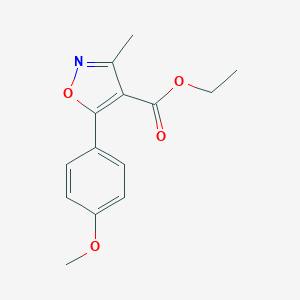
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
